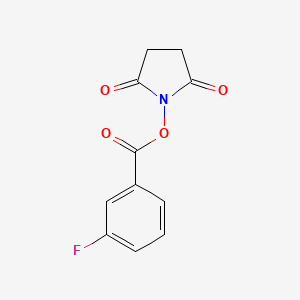

2,5-DIOXOPYRROLIDIN-1-YL 3-FLUOROBENZOATE

Description

Contextualization within Activated Ester Chemistry

The core of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate's functionality lies in its classification as an activated ester. Activated esters are carboxylic acid esters that have been chemically modified to be more reactive towards nucleophiles, such as amines. The N-hydroxysuccinimide (NHS) moiety in 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327) is an excellent leaving group, which facilitates the acylation of amines under mild conditions, leading to the formation of stable amide bonds. This reactivity is central to its application in creating well-defined chemical linkages.

The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide group. The stability of the resulting amide bond is a key advantage, making this chemistry particularly suitable for applications where robust connections are required.

Significance of Fluorinated Succinimidyl Esters in Contemporary Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. In the case of succinimidyl esters, the presence of a fluorine atom on the aromatic ring can significantly influence the compound's properties. The high electronegativity of fluorine can alter the electronic environment of the ester, potentially affecting its reactivity and stability.

Furthermore, fluorinated compounds often exhibit altered pharmacokinetic and physicochemical properties. For instance, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. It can also modulate lipophilicity and binding affinity to biological targets. The specific placement of the fluorine atom at the meta-position (position 3) of the benzoate (B1203000) ring in this compound can lead to unique electronic and steric effects compared to its ortho- or para-fluorinated counterparts.

Overview of Research Domains for this compound

The primary research application of this compound identified to date is in the field of medicinal chemistry, specifically as an intermediate in the synthesis of complex heterocyclic compounds. Patents have disclosed its use in the preparation of novel quinazoline (B50416) derivatives. These derivatives are being investigated for their potential as therapeutic agents, particularly in the context of cancer treatment. The 3-fluorobenzoyl moiety introduced by this reagent becomes an integral part of the final molecular structure of these potential drug candidates.

While its application in bioconjugation for labeling proteins or other biomolecules is theoretically possible due to the presence of the NHS ester, specific academic research detailing such uses is not yet prominent. The main focus remains on its role as a building block in synthetic organic chemistry.

Detailed Research Findings

A key piece of research from the Royal Society of Chemistry has provided detailed characterization of this compound. rsc.org The study reports its synthesis and provides analytical data that confirms its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈FNO₄ | rsc.org |

| Molecular Weight | 237.18 g/mol | Calculated |

| Melting Point | 147-148 °C | rsc.org |

The synthesis of this compound has been achieved through a metal-free intermolecular C-O cross-coupling reaction, highlighting modern synthetic methodologies for accessing such activated esters. rsc.org

The utility of this compound as a synthetic intermediate is further underscored by its appearance in patents for the synthesis of novel quinazoline-based compounds. These patents suggest that the incorporation of the 3-fluorobenzoyl group is a critical step in building the molecular framework of potential anti-cancer agents.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWZKPQQSXKNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204377 | |

| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110920-19-9 | |

| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 3 Fluorobenzoate

Conventional Synthetic Routes to Activated Succinimidyl Esters

The formation of N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugate chemistry. researchgate.net These esters represent a class of activated esters that are stable enough to be isolated and purified, yet reactive enough to couple efficiently with primary amines under mild conditions. researchgate.net Two primary strategies have been established for their synthesis from a carboxylic acid and NHS.

A widely employed method for synthesizing NHS esters involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netsemi.ac.cn In this reaction, the carbodiimide activates the carboxyl group of 3-fluorobenzoic acid, forming a highly reactive O-acylisourea intermediate. semi.ac.cn This intermediate is unstable and prone to hydrolysis, particularly in aqueous environments.

To enhance yield, N-hydroxysuccinimide is added to the reaction. NHS intercepts the O-acylisourea intermediate, converting it into the more stable 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327) and releasing a urea (B33335) derivative (e.g., dicyclohexylurea) as a byproduct. The formation of this urea byproduct can sometimes complicate product purification. researchgate.net The addition of NHS not only "rescues" the activated species from hydrolysis but also provides a stable, isolable product for subsequent reactions. semi.ac.cn

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Coupling Agent | Full Name | Byproduct | Solubility | Key Feature |

|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Organic Solvents | Insoluble urea byproduct is easily filtered off. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Water, Organic Solvents | Byproduct and excess reagent are removed by aqueous extraction. semi.ac.cn |

An alternative and often preferred route for preparing NHS esters employs Di(N-succinimidyl) carbonate (DSC), also known as N,N'-Disuccinimidyl carbonate. luxembourg-bio.comenamine.net This reagent serves as a direct and efficient activating agent for carboxylic acids, including 3-fluorobenzoic acid. researchgate.net The reaction is typically performed under mild conditions in an anhydrous organic solvent, such as acetonitrile (B52724) or DMF, often in the presence of a tertiary amine base like triethylamine (B128534) (Et3N). researchgate.net

The key advantage of using DSC is the clean nature of the reaction. When DSC reacts with a carboxylic acid, it forms the desired NHS ester, with the only byproducts being N-hydroxysuccinimide and carbon dioxide. This method avoids the formation of difficult-to-remove urea byproducts associated with carbodiimide chemistry, simplifying purification. researchgate.net DSC is a stable, crystalline solid that offers a milder alternative to phosgene-based methods and is highly effective for preparing the N-succinimidyl esters of N-protected amino acids and other carboxylic acids. luxembourg-bio.comguidechem.comchemdad.com

Precursor Design and Synthesis for the Fluorobenzoate Moiety

3-Fluorobenzoic acid can be synthesized through various established organic chemistry routes. The selection of a particular method may depend on the availability and cost of starting materials.

Oxidation of 3-Fluorobenzaldehyde : One common method involves the oxidation of m-fluorobenzaldehyde. This reaction can be carried out using transition metal catalysts, such as a combination of copper(II) acetate (B1210297) and cobalt(II) acetate, in an aqueous solution under an oxygen atmosphere. This process can achieve high yields, with reported separation yields of 98%. chemicalbook.com

From 2-Amino-5-chlorobenzoic Acid : An alternative route begins with the deamination of 2-amino-5-chlorobenzoic acid, which is a multi-step process to replace the amino group with a hydrogen, followed by further transformations to yield the desired product. chemicalbook.com

Esterification then Hydrolysis : Another approach involves the direct esterification of 3-fluorobenzoic acid with an alcohol like methanol (B129727), often catalyzed by N-bromosuccinimide (NBS) under mild conditions, to form the methyl ester. nih.gov While this produces a derivative, the fundamental precursor remains 3-fluorobenzoic acid itself. The ester could then be hydrolyzed back to the acid if needed for a different activation strategy.

Orthogonal functionalization refers to the modification of a molecule at a specific site without affecting other reactive functional groups. In the context of synthesizing derivatives of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate, one might wish to introduce other substituents onto the fluorophenyl ring. This requires a strategy where the carboxylic acid can be selectively activated and converted to the NHS ester without interference from these other groups.

For example, if another reactive group, such as a hydroxyl or an additional amino group, were present on the aromatic ring, it would need to be protected with a suitable protecting group before the carboxylic acid is activated. After the formation of the NHS ester, the protecting group could be selectively removed, leaving the other functional group available for subsequent reactions. The electron-withdrawing nature of the fluorine atom at the meta position slightly increases the acidity of the carboxylic acid, which can influence the reaction conditions required for its activation.

Optimization of Reaction Parameters for this compound Formation

The efficiency of the coupling reaction between 3-fluorobenzoic acid and N-hydroxysuccinimide is highly dependent on several reaction parameters. Optimization of these factors is crucial to maximize the yield and purity of the final product. nih.govresearchgate.net

Key parameters for optimization include:

Solvent : Anhydrous, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH3CN), or dichloromethane (B109758) (DCM) are commonly used. researchgate.netresearchgate.netchemdad.com The choice of solvent can affect the solubility of reactants and the reaction rate.

Temperature : Most NHS ester formations are conducted at room temperature (approx. 20-25°C). researchgate.netsigmaaldrich.com Exothermic reactions may require initial cooling.

Catalyst/Base : In the DSC method, a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction by deprotonating the carboxylic acid. researchgate.net

Stoichiometry : A slight excess (typically 1.1 to 1.5 equivalents) of the coupling agent (e.g., DSC or EDC) and N-hydroxysuccinimide is often used to ensure complete conversion of the carboxylic acid.

Reaction Time : Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific carboxylic acid and the chosen conditions. researchgate.netnih.gov Progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

pH Control : For reactions involving water-soluble carbodiimides (EDC), maintaining a slightly acidic to neutral pH (pH 6-7.5) is critical. This pH range represents a compromise between activating the carboxyl group and minimizing the hydrolysis of the resulting NHS ester, which is accelerated at higher pH. sigmaaldrich.comstallardediting.com

Table 2: General Optimization Parameters for NHS Ester Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous acetonitrile, DMF, DCM | Ensures solubility of reactants and prevents hydrolysis of activated intermediates. researchgate.netchemdad.com |

| Temperature | 20-25°C (Room Temperature) | Provides sufficient energy for the reaction without promoting side reactions or degradation. researchgate.netsigmaaldrich.com |

| Base (for DSC method) | 1.1-1.5 equivalents of Et3N or DIPEA | Deprotonates the carboxylic acid to increase its nucleophilicity towards DSC. researchgate.net |

| pH (for EDC method) | 6.0 - 7.5 | Balances the rate of amide bond formation with the competing hydrolysis of the NHS ester. stallardediting.com |

| Reaction Time | 2 - 24 hours | Allows for the reaction to proceed to completion; monitored by TLC or HPLC. researchgate.net |

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is critical in the synthesis of N-succinimidyl esters as it influences reactant solubility, reaction rate, and side-product formation. Aprotic solvents are generally preferred to avoid competing reactions with the activated carboxylic acid intermediate.

Commonly used solvents for this type of esterification include:

Acetonitrile (CH₃CN): Often chosen for its ability to dissolve both the carboxylic acid and coupling reagents, facilitating a homogenous reaction mixture. It is relatively inert and has a convenient boiling point for reactions at elevated temperatures. researchgate.netlookchem.com

Dichloromethane (DCM): A versatile solvent for many organic reactions, though its lower boiling point may limit the reaction temperature. arkat-usa.org

N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, useful for dissolving less soluble reactants and for reactions requiring higher temperatures. nih.govacs.orgnih.gov However, its high boiling point can make removal difficult.

Ethyl Acetate: Can be used in certain procedures, particularly those involving in situ generation of the active ester. acs.org

The efficiency is influenced by the solvent's ability to solvate the reaction intermediates without participating in the reaction. For instance, in syntheses using coupling agents like di(N-succinimidyl) carbonate, acetonitrile provides a suitable medium for the reaction to proceed efficiently at room temperature. researchgate.net

Temperature and Reaction Time Profiles

Temperature and reaction time are interdependent parameters that must be optimized to maximize yield and minimize decomposition or side reactions.

Temperature: The synthesis of N-succinimidyl esters can often be performed at room temperature (around 20 °C) when using effective coupling agents, which is advantageous for preventing the degradation of thermally sensitive reagents. researchgate.net In some catalytic approaches or with less reactive starting materials, moderate heating (e.g., 70 °C) may be employed to increase the reaction rate. nih.gov For radiolabeling syntheses, which often involve more robust precursors, temperatures can be significantly higher, ranging from 90 °C to 150 °C, to achieve rapid reaction kinetics. lookchem.comnih.govsemanticscholar.org

Reaction Time: The required reaction time can vary from a few minutes to several hours. Microwave-assisted syntheses can significantly shorten reaction times to 1-5 minutes. nih.govnih.gov Conventional heating methods may require anywhere from 1 to 20 hours to achieve high conversion, depending on the specific reagents and temperature used. researchgate.netnih.gov

Table 1: Representative Temperature and Time Profiles for N-Succinimidyl Ester Synthesis

| Method | Temperature (°C) | Time | Reference |

|---|---|---|---|

| Di(N-succinimidyl) carbonate coupling | 20 | 20 hours | researchgate.net |

| N-bromosuccinimide catalysis | 70 | 1-20 hours | nih.gov |

| Microwave-assisted radiofluorination | 50 (Microwave Power) | 1-2 minutes | nih.gov |

| Heated N,N'-disuccinimidyl carbonate coupling | 150 | 1-3 minutes | nih.gov |

Catalytic Approaches in Esterification Reactions

Catalysts are often employed to accelerate the esterification process under milder conditions. While classic coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are common, other catalytic systems have been explored for their efficiency and ease of use.

N-halosuccinimides: N-bromosuccinimide (NBS) has been demonstrated as an efficient catalyst for the direct esterification of aryl carboxylic acids. It is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack. This method is advantageous due to the low cost and easy handling of the catalyst. nih.gov

Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium/titanium solid acids, offer benefits like easy separation from the reaction mixture and potential for recyclability. These catalysts function as Lewis acids to activate the carbonyl group of the benzoic acid. mdpi.comresearchgate.net

N-Fluorobenzenesulfonimide (NFSi): Under microwave irradiation, NFSi has been shown to be an effective catalyst for direct dehydrative esterification. This metal-free approach operates through halogen bond activation of the carbonyl moiety. mdpi.com

Uronium-based Reagents: Reagents like O-(N-succinimidyl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TSTU) or hexafluorophosphate (B91526) (HSTU) are used not just as coupling agents but effectively catalyze the final ester formation step in multistep, one-pot syntheses of radiolabeled analogs. lookchem.commdpi.com

Advanced Synthetic Strategies for Radiolabeled Analogs (e.g., ¹⁸F-Fluorobenzoates)

The synthesis of ¹⁸F-labeled analogs of this compound is of significant interest for positron emission tomography (PET). These analogs, often referred to generically as [¹⁸F]SFB (Succinimidyl [¹⁸F]Fluorobenzoate), are crucial prosthetic groups for labeling biomolecules. Advanced strategies focus on single-step, high-yield radiofluorination methods to accommodate the short half-life of fluorine-18 (B77423) (approx. 110 minutes).

Single-Step Radiofluorination Methodologies

Diaryliodonium salts are highly effective precursors for the nucleophilic introduction of [¹⁸F]fluoride into aromatic rings, including those that are electron-rich or neutral, which are typically resistant to standard SₙAr reactions. nih.govacs.org The reaction involves the displacement of one of the aryl groups on the iodine(III) center by the [¹⁸F]fluoride ion.

The general reaction is: [Ar¹-I⁺-Ar²]X⁻ + [¹⁸F]F⁻ → ¹⁸F-Ar¹ + Ar²-I

To achieve regioselectivity, where the [¹⁸F]fluoride preferentially attaches to one specific aryl ring, the other aryl group (Ar²) is often a "dummy" ligand, such as 2-thienyl or a sterically hindered group like mesityl, which disfavors fluoride (B91410) attack. nih.govacs.org Copper catalysts can be used to facilitate this reaction under milder conditions and improve yields. nih.govacs.org This method has been successfully applied to produce precursors for [¹⁸F]SFB. arkat-usa.org

Table 2: Conditions for Radiofluorination of Diaryliodonium Salts

| Precursor Type | Catalyst/Conditions | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| (Aryl)(2-thienyl)iodonium salt | No catalyst, high temperature | ≥150 | 2-thienyl group acts as a directing "dummy" ligand. | nih.govacs.org |

| (Aryl)(mesityl)iodonium salt | Cu(OTf)₂(py)₄ | 110 | Copper catalysis allows for milder conditions and high yields. | nih.gov |

| Diaryliodonium tosylate | K₂₂₂/K₂CO₃ complex | 150 | High radiochemical yields for complex molecules like [¹⁸F]flumazenil. |

A powerful and widely adopted method for synthesizing ¹⁸F-aryl fluorides is the copper-mediated radiofluorination of arylboronic acid pinacol (B44631) esters (Aryl-Bpin). acs.orgnih.govox.ac.uk This methodology allows for the late-stage fluorination of complex molecules under relatively mild conditions. The reaction typically employs a copper(II) catalyst, such as [Cu(OTf)₂py₄], and requires an oxygen source (often atmospheric air). ox.ac.ukmdpi.com

This strategy has been successfully used for the one-step synthesis of [¹⁸F]SFB from a boronate pinacol ester precursor that already contains the N-succinimidyl ester group. researchgate.netmdpi.com The reaction proceeds with good radiochemical conversion, and purification can often be simplified using solid-phase extraction (SPE) cartridges, which is a significant advantage for automated production. mdpi.com

Table 3: Key Parameters in Copper-Mediated ¹⁸F-Fluorination of Arylboronate Esters

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Precursor | Arylboronate pinacol ester (Aryl-Bpin) | Source of the aryl group to be fluorinated. | acs.orgnih.gov |

| Catalyst | Cu(OTf)₂(py)₄ | Facilitates the C-F bond formation. | ox.ac.ukmdpi.com |

| Solvent | DMF, DMA | Dissolves reactants and facilitates the reaction. | researchgate.netacs.org |

| Temperature | 110-120 °C | Provides thermal energy for the reaction. | acs.orgmdpi.com |

| Atmosphere | Air (Oxygen) | Often required for the catalytic cycle. | mdpi.com |

¹⁸F-Fluorination of Aryl Tributyl Stannanes

One of the prominent methods for the synthesis of [¹⁸F]fluoroaromatics involves the radiofluorination of organotin precursors, such as aryl tributyl stannanes. This approach has been investigated as a potential route to N-succinimidyl [¹⁸F]fluorobenzoates. The process typically involves a copper-mediated reaction. For instance, the synthesis of [¹⁸F]SFB has been achieved using N-succinimidyl 4-(tri-n-butylstannyl)benzoate as the precursor. mdpi.com

Multistep Radiosynthesis Pathways for ¹⁸F-Fluorobenzoates

The traditional and most widely used method for producing N-succinimidyl [¹⁸F]fluorobenzoates is a three-step, one-pot synthesis. nih.govnih.gov This pathway begins with the nucleophilic aromatic substitution of a precursor molecule with [¹⁸F]fluoride.

The general three-step process is as follows:

¹⁸F-Fluorination: A precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate or (4-ethoxycarbonylphenyl)trimethylammonium triflate, is reacted with no-carrier-added [¹⁸F]fluoride. nih.govamazonaws.com This reaction is typically carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (B87167) at high temperatures. nih.govacs.org

Hydrolysis (Saponification): The resulting [¹⁸F]fluorinated intermediate (e.g., ethyl 4-[¹⁸F]fluorobenzoate) is then hydrolyzed to form the corresponding 4-[¹⁸F]fluorobenzoic acid. nih.govamazonaws.com This step often involves the use of a base, such as tetramethylammonium (B1211777) hydroxide (B78521). amazonaws.com

Esterification: Finally, the [¹⁸F]fluorobenzoic acid is activated and reacted with an N-hydroxysuccinimide derivative to form the final product, N-succinimidyl [¹⁸F]fluorobenzoate. nih.govnih.gov A common activating agent for this step is N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU). nih.govamazonaws.com

This multi-step synthesis has been adapted for use in automated synthesis modules, which are crucial for routine clinical production. nih.govamazonaws.com The entire process, including purification, can be completed within 30 to 90 minutes. nih.gov

Comparative Analysis of Radiosynthesis Efficiency and Yields

The efficiency of radiosynthesis is a critical factor in the production of [¹⁸F]-labeled compounds, with decay-corrected radiochemical yield (RCY) being a key metric. Various methods for the synthesis of N-succinimidyl [¹⁸F]fluorobenzoates have been developed and optimized to maximize this yield.

The conventional three-step synthesis of [¹⁸F]SFB has reported RCYs ranging from 20% to 77%. nih.gov For example, an early method reported a decay-corrected RCY of 25% with a total synthesis time of 100 minutes. nih.gov Subsequent improvements and automation have led to significantly higher yields. One automated method using an IBA Synthera platform reported decay-corrected RCYs of 75-85% within a 58-minute synthesis time. amazonaws.com A microwave-assisted one-pot synthesis has also been developed, affording decay-corrected RCYs of 35-45% in under 30 minutes (or 60 minutes with HPLC purification). youtube.com

More recent single-step methods, such as the copper-mediated radiofluorination of pinacol aryl boronate precursors, have also shown promise. One such method yielded [¹⁸F]SFB with a non-decay-corrected RCY of 30% in approximately 35 minutes. nih.gov

Below is an interactive data table summarizing the efficiency of various synthesis methods for [¹⁸F]SFB, which serves as a proxy for the synthesis of the 3-fluoro isomer.

| Synthetic Method | Precursor | Radiochemical Yield (RCY) | Synthesis Time (min) |

| Three-Step Synthesis | 4-formyl-N,N,N-trimethylanilinium-triflate | 25% (decay-corrected) | 100 |

| Automated Three-Step | (4-ethoxycarbonylphenyl) trimethylammonium triflate | 75-85% (decay-corrected) | 58 |

| Microwave-Assisted One-Pot | Ethyl 4-N-trimethylammonium benzoate (B1203000) triflate | 35-45% (decay-corrected) | <30-60 |

| Cu-mediated One-Step | Pinacol aryl boronate | 30% (non-decay-corrected) | ~35 |

| Microfluidic Three-Step | Not specified | 64 ± 2% | 6.5 |

| EWOD Microfluidic Three-Step | Not specified | 39 ± 7% | ~120 |

Scale-Up Considerations in Synthesis

Scaling up the synthesis of 2,5-dioxopyrrolidin-1-yl 3-[¹⁸F]fluorobenzoate from laboratory to clinical production levels involves several important considerations. The primary goals are to ensure reliability, reproducibility, and compliance with good manufacturing practices (GMP).

A key aspect of scaling up is the automation of the synthesis process. Automated synthesis modules, such as the IBA Synthera, are commonly used to handle larger amounts of radioactivity safely and consistently. amazonaws.com These systems offer precise control over reaction parameters like temperature, reaction time, and reagent delivery, which is crucial for achieving consistent yields and purity.

The transition from manual to automated synthesis often requires re-optimization of the reaction conditions. For instance, the volumes of reagents and solvents may need to be adjusted to accommodate the geometry and fluidic pathways of the automated synthesizer. The efficiency of heat transfer can also differ between small-scale laboratory setups and larger reaction vessels in automated modules, potentially affecting reaction kinetics.

Purification is another critical consideration in scale-up. While high-performance liquid chromatography (HPLC) is often used at the research level to ensure high purity, it can be a bottleneck in production due to longer processing times. For larger scale production, solid-phase extraction (SPE) methods are often preferred as they are faster and can be more easily automated. nih.gov The choice of SPE cartridges and elution solvents must be carefully optimized to ensure efficient removal of unreacted [¹⁸F]fluoride, precursors, and byproducts.

Finally, quality control procedures must be rigorously established for scaled-up production. This includes testing for radiochemical purity, chemical purity, specific activity, and the absence of residual solvents and other potential contaminants to ensure the final product is safe and effective for its intended use.

Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl 3 Fluorobenzoate Reactivity

General Principles of Active Ester Acylation Mechanisms

Active esters are characterized as ester functional groups that are highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity allows them to serve as efficient acylating agents, undergoing reactions like aminolysis more rapidly than their unactivated counterparts, such as simple alkyl esters. wikipedia.org The acylation reaction involving an NHS ester like 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327) is a form of nucleophilic acyl substitution. wikipedia.org

The generally accepted mechanism for the acylation of a nucleophile by an N-hydroxysuccinimide ester proceeds through a two-step process. The reaction is initiated by the nucleophilic attack of an electron-rich species, most commonly a primary amine, on the electrophilic carbonyl carbon of the ester. nih.gov This attack leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edu

The breakdown of this tetrahedral intermediate is the rate-limiting step. mst.edulumenlearning.com It collapses to expel the N-hydroxysuccinimide anion as the leaving group, which is a relatively stable species. mst.edu This departure results in the formation of a new, stable amide bond between the acyl group (3-fluorobenzoyl) and the nucleophile, with N-hydroxysuccinimide released as a byproduct. nih.gov While primary amines are the most common and reactive nucleophiles, other groups such as the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and even carboxylates (in the gas phase) can also react with NHS esters, though often to a lesser extent or forming more labile products. nih.govstackexchange.com

The N-hydroxysuccinimide (NHS) moiety is not merely a leaving group; it serves as a potent activating group. mst.edu Its effectiveness stems from the electron-withdrawing nature of the succinimide (B58015) ring structure. This property significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by nucleophiles. researchgate.net

Furthermore, the N-hydroxysuccinimide anion is a weak base and a good leaving group because its negative charge is stabilized by resonance within the succinimide structure. The stability of the leaving group is a critical factor in driving the reaction forward. mst.edu Compared to other active esters like phenyl esters with leaving groups of comparable basicity, NHS esters exhibit nucleophilic rate constants that are approximately two orders of magnitude greater, highlighting their superior activating capability. mst.edu

Kinetics of Reactions Involving 2,5-Dioxopyrrolidin-1-yl 3-Fluorobenzoate

The kinetics of reactions involving NHS esters are influenced by several factors, including the nature of the nucleophile, the solvent system, and the electronic properties of the acyl group. mst.eduacs.org

The rate of reaction of NHS esters varies significantly with the nucleophile. Primary aliphatic amines are generally the most reactive nucleophiles with NHS esters. stackexchange.com Kinetic studies on N-succinimidyl p-methoxybenzoate in aqueous dioxane have determined rate constants for aminolysis with various amines. mst.eduacs.org The reaction rate is highly dependent on the basicity and steric hindrance of the attacking amine. mst.edu

For instance, more basic amines are stronger nucleophiles and react faster. mst.edu However, sterically hindered amines, such as α-methylbenzylamine and diethylamine, exhibit depressed reaction rates due to the difficulty in forming the crowded tetrahedral intermediate. mst.edu While amines are the primary reactants, hydrolysis (reaction with water) is a competing reaction, especially at alkaline pH. nih.govthermofisher.com The half-life for hydrolysis of typical NHS esters at pH 7 is several hours, but this rate increases significantly with pH. thermofisher.com

Table 1: Representative Second-Order Rate Constants for the Aminolysis of N-Succinimidyl p-Methoxybenzoate in Aqueous Buffer (20% Dioxane) Data adapted from studies on a similar NHS ester to illustrate general reactivity trends.

| Nucleophile (Amine) | pKa | Rate Constant (k, M⁻¹s⁻¹) |

| Glycinamide | 8.20 | 50.9 |

| Glycine | 9.78 | 398 |

| β-Alanine | 10.19 | 812 |

| ε-Aminocaproic Acid | 10.75 | 1380 |

Source: Adapted from Cline, G. W.; Hanna, S. B. J. Org. Chem. 1988, 53 (15), 3583–3586. acs.org

The electronic nature of the substituent on the benzoyl ring has a significant impact on the reactivity of the NHS ester. Electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. This is because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. wikipedia.org

The effect of substituents can be quantified using the Hammett equation. Studies on the competitive acylation of amines by a series of para-substituted N-succinimidyl benzoates have yielded positive Hammett ρ values (ranging from 1.1 to 1.4 for different amines). mst.edu A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents that stabilize the negative charge buildup in the transition state leading to the tetrahedral intermediate. mst.edu

For this compound, the fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, thereby increasing the ester's reactivity toward nucleophiles compared to the unsubstituted N-succinimidyl benzoate (B1203000).

Table 2: Relative Reactivities of Substituted Benzoyl-N-hydroxysuccinimide Esters in the Acylation of Benzylamine Data from a study on related compounds illustrating the electronic effect of substituents.

| Substituent (para-position) | Hammett Constant (σ) | Relative Reactivity (k_rel) |

| -OCH₃ | -0.27 | 0.48 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 1.95 |

| -NO₂ | 0.78 | 10.23 |

Source: Adapted from Cline, G. W.; Hanna, S. B. J. Am. Chem. Soc. 1987, 109 (10), 3087–3091. mst.edu

Stereochemical Aspects in Activated Ester Reactions

The stereochemical outcome of a reaction involving an activated ester depends on whether a chiral center is created or modified during the process. Stereochemistry is a critical consideration as the three-dimensional arrangement of atoms can dictate a molecule's biological activity and reactivity. solubilityofthings.com

In the acylation reaction with this compound, the reaction center is the achiral carbonyl carbon. If the nucleophile or the acyl group already contains a stereocenter that is not directly involved in the reaction (i.e., no bonds to the stereocenter are broken or formed), the configuration of that center is typically retained. nih.gov For example, if a chiral amine attacks the ester, the chirality of the amine is preserved in the resulting amide product.

If a reaction involving an activated ester creates a new chiral center from an achiral precursor, a racemic mixture (a 50:50 mixture of enantiomers) will generally be formed, unless a chiral auxiliary, catalyst, or enzyme is used. lumenlearning.com This is because the attack on the planar carbonyl group is equally likely from either face. In cases where a bond to an existing chiral carbon is broken and a new one is formed, the outcome can be retention, inversion, or racemization, depending on the specific mechanism (e.g., Sₙ1-like vs. Sₙ2-like). lumenlearning.com For the standard aminolysis of an NHS ester, since the chirality resides on the nucleophile or is remote from the reacting carbonyl group, the original stereochemistry is preserved.

Prevention and Control of Racemization in Amino Acid and Peptide Conjugation

The preservation of stereochemical integrity at the α-carbon of amino acids is a cornerstone of peptide synthesis and conjugation. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric peptides with altered biological activities and immunogenic properties. The use of activated esters, including N-hydroxysuccinimide (NHS) esters like this compound, is a common strategy for forming amide bonds. However, the activation of the carboxyl group can increase the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization, primarily through an oxazolone (B7731731) intermediate mechanism.

The structure of the activating group and the reaction conditions play a crucial role in mitigating racemization. For this compound, the N-hydroxysuccinimide leaving group is designed to be sufficiently reactive to facilitate amidation while minimizing the lifetime of the activated amino acid intermediate, thereby reducing the window of opportunity for racemization.

The electronic properties of the benzoate moiety also exert an influence. The presence of a fluorine atom at the meta-position of the benzene (B151609) ring is significant. Fluorine is an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon, potentially leading to faster aminolysis. A faster rate of the desired amidation reaction can outcompete the rate of racemization.

Key factors in controlling racemization when using active esters like this compound include:

Solvent Polarity: The choice of solvent can influence the rates of both the desired coupling reaction and the competing racemization pathway. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.

Base: The presence and nature of a base are critical. While a base is often required to deprotonate the incoming amine nucleophile, excess or strong bases can promote the abstraction of the α-proton, leading to increased racemization. The use of sterically hindered or mild bases is often preferred.

Temperature: Lower reaction temperatures generally suppress the rate of racemization more significantly than the rate of the coupling reaction.

While specific studies on this compound's performance in racemization control are not extensively detailed in the public domain, the principles of active ester chemistry suggest its utility in this context, particularly when reaction conditions are carefully optimized.

Stability and Decomposition Pathways of this compound in Different Media

The stability of this compound is a critical parameter that dictates its storage, handling, and efficacy in conjugation reactions. The primary pathway for the decomposition of NHS esters in aqueous media is hydrolysis, which competes with the desired aminolysis reaction. nih.govacs.orgnih.govresearchgate.net

The rate of hydrolysis is highly dependent on the pH of the medium. nih.govacs.org In acidic conditions, the ester is relatively stable. However, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly. nih.govacs.org This is because the hydroxide (B78521) ion is a more potent nucleophile than water. The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 8.0-8.5, which represents a compromise between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the rate of competing hydrolysis. lumiprobe.com

The decomposition of this compound via hydrolysis yields 3-fluorobenzoic acid and N-hydroxysuccinimide. This process is generally irreversible and leads to the inactivation of the reagent.

Interactive Data Table: General pH Stability of N-Succinimidyl Esters

| pH Range | Relative Rate of Hydrolysis | Predominant Reaction with Amines |

| < 6 | Low | Slow aminolysis |

| 6 - 7.5 | Moderate | Moderate aminolysis and hydrolysis |

| 7.5 - 9 | High | Optimal aminolysis, significant hydrolysis |

| > 9 | Very High | Rapid hydrolysis dominates |

Note: This table represents the general behavior of N-succinimidyl esters. The exact rates will vary depending on the specific ester, temperature, and buffer composition.

In addition to aqueous hydrolysis, the stability of this compound in organic solvents is also a key consideration. In anhydrous aprotic solvents like DMF and DMSO, the compound is significantly more stable, which is why these solvents are often used for storage and for conducting conjugation reactions. researchgate.net The presence of even trace amounts of water in these solvents can lead to gradual hydrolysis over time. researchgate.net

The fluorine substituent on the benzoate ring is not expected to dramatically alter the primary decomposition pathway (hydrolysis of the NHS ester) but may have a subtle effect on the rate of hydrolysis due to its electronic influence on the ester carbonyl group.

Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the geometries of reactants, transition states, and products, as well as the corresponding energies along a reaction pathway. For the aminolysis of this compound, DFT calculations could be employed to:

Model the Reaction Pathway: By mapping the potential energy surface, the transition state for the nucleophilic attack of an amine on the ester carbonyl can be located. The calculated activation energy barrier for this step would provide a quantitative measure of the reaction rate.

Analyze the Effect of the Fluoro Substituent: By comparing the calculated reaction profiles of this compound with its non-fluorinated analog, the electronic effect of the fluorine atom on the reaction barrier and the stability of intermediates can be quantified. This can help in understanding its influence on both the rate of aminolysis and potential side reactions.

Study Competing Reactions: DFT calculations can also be used to model the competing hydrolysis reaction. By comparing the activation barriers for aminolysis and hydrolysis under different conditions (e.g., with explicit solvent molecules), the selectivity of the reagent can be predicted.

Furthermore, molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments, providing insights into its solvation and how solvent molecules may participate in the reaction mechanism.

These computational approaches, when benchmarked against experimental data for related systems, can offer a detailed and predictive understanding of the factors that govern the reactivity and selectivity of this compound.

Applications in Advanced Organic Synthesis

Amide Bond Formation and Peptide Chemistry

The formation of a stable amide bond is a cornerstone of peptide synthesis and the chemical modification of proteins. nih.gov NHS esters, such as 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327), are widely employed for this purpose due to their favorable reaction kinetics and compatibility with aqueous environments, albeit with a competing hydrolysis reaction. chemicalbook.com

The primary application of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate is the acylation of primary and, to a lesser extent, secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Reaction Conditions: The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) when dealing with organic-soluble substrates. For aqueous applications, such as the modification of biomolecules, the reaction is performed in buffers at a slightly alkaline pH (typically 7.5-8.5) to ensure the nucleophilicity of the amine. biotium.com It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, to avoid competitive reactions. basepairbio.com

| Parameter | Recommended Condition | Rationale |

| pH | 7.5 - 8.5 | Ensures deprotonation of primary amines, enhancing their nucleophilicity. |

| Buffer | Phosphate, Bicarbonate | Avoids competition from amine-containing buffers (e.g., Tris, Glycine). |

| Solvent (for non-aqueous reactions) | DMF, DMSO | Aprotic polar solvents that solubilize the reactants. |

| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the NHS ester and biomolecule. |

Substrate Scope: A wide variety of amine-containing substrates can be functionalized, including small organic molecules, polymers, and biomolecules. The presence of the fluorine atom on the benzoyl ring can be used as a spectroscopic probe (¹⁹F NMR) or to modulate the electronic properties of the resulting conjugate.

In the synthesis of large peptides and small proteins, a convergent approach known as segment condensation is often employed. This strategy involves the coupling of pre-synthesized peptide fragments. Activated esters, including those of the NHS type, can be utilized for this purpose. A peptide segment with a C-terminal 3-fluorobenzoic acid activated as an NHS ester could be coupled to another peptide segment bearing a free N-terminal amine.

While effective, the use of NHS esters in segment condensation can be susceptible to racemization of the C-terminal amino acid of the activated peptide fragment. The reactivity of the activated ester must be carefully balanced to achieve efficient coupling without significant loss of stereochemical integrity. The choice of coupling reagents and conditions is therefore critical in this application. researchgate.net

Achieving site-specific modification of biomolecules is a significant challenge due to the presence of multiple reactive functional groups. nih.govresearchgate.net The primary targets for NHS esters like this compound are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.gov

Controlling Selectivity: While it is difficult to achieve absolute site-specificity with amine-reactive reagents in proteins containing multiple lysine residues, a degree of selectivity can be obtained by exploiting differences in the pKa values of the amino groups. The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, allowing for preferential labeling at lower pH values (around 7.0). However, this often results in lower reaction yields.

Engineered Biomolecules: A more robust approach to ensure site-specificity involves protein engineering. By introducing a unique, reactive amino acid or a specific tag, the conjugation reaction can be directed to a predetermined location on the biomolecule. researchgate.net For instance, a protein could be engineered to have a single accessible lysine residue for targeted modification.

Bioconjugation Strategies Utilizing Succinimidyl Esters

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. Succinimidyl esters are among the most widely used reagents for this purpose due to their reactivity towards primary amines under physiological conditions.

The labeling of proteins and antibodies with various tags (e.g., fluorophores, biotin, or in this case, a 3-fluorobenzoyl group) is essential for a multitude of applications in research and diagnostics. nih.govacs.org The 3-fluorobenzoyl group can serve as a small, minimally perturbing tag or as a handle for further chemical modifications. The radiolabeled analogue, N-succinimidyl 4-[¹⁸F]fluorobenzoate, has been extensively used for labeling antibodies for positron emission tomography (PET) imaging, highlighting the utility of fluorinated benzoyl moieties in this context. acs.orgnih.govnih.govduke.edu

| Application | Purpose of Labeling |

| Immunoassays (e.g., ELISA, Western Blotting) | Introduction of a detectable tag. |

| Immunohistochemistry | Visualization of target proteins in tissues. |

| Flow Cytometry | Identification and sorting of cells. |

| In Vivo Imaging (PET) | Tracking the biodistribution of antibodies. nih.gov |

Labeling Procedure: A typical labeling protocol involves dissolving the antibody in an amine-free buffer at pH 8.3, followed by the addition of a solution of the NHS ester in an organic solvent like DMSO. biotium.com The reaction is allowed to proceed for a specific time before being quenched and purified to remove unreacted labeling reagent.

Nucleic acids, such as DNA and RNA, can be chemically modified to introduce new functionalities. Aptamers, which are single-stranded oligonucleotides that can bind to specific targets with high affinity and specificity, are often functionalized to enhance their properties or to attach labels for detection. nih.govnih.govmdpi.comencyclopedia.pub

Modification Strategy: To functionalize a nucleic acid with this compound, it must first be modified to contain a primary amine group. This is typically achieved during solid-phase synthesis by incorporating a phosphoramidite (B1245037) building block that carries a protected amine attached to the base, sugar, or phosphate backbone. basepairbio.com Once the oligonucleotide is synthesized and deprotected, the free amine can be reacted with the NHS ester.

Applications of Functionalized Aptamers:

Diagnostics: Attachment of reporter molecules for signal generation in biosensors.

Therapeutics: Conjugation to drugs or nanoparticles for targeted delivery.

Research Tools: Immobilization onto surfaces for affinity chromatography or microarrays.

Crosslinking Reagent Design and Application

The fundamental reactivity of N-succinimidyl esters with primary amines to form stable amide bonds makes them effective components in crosslinking strategies. Crosslinking is the process of chemically joining two or more molecules through a covalent bond. While this compound is a heterobifunctional reagent (possessing one reactive site), its principles are integral to the design of more complex crosslinkers.

In practice, the use of crude preparations of the related compound, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), has been observed to cause unintended cross-linking of antibodies. nih.gov This occurs when a single reagent molecule reacts with amine groups (such as the side chains of lysine residues) on two separate antibody molecules, effectively linking them. This highlights the potential of N-succinimidyl benzoate (B1203000) structures to be used as or incorporated into homobifunctional crosslinking agents, where two NHS ester groups would be present on a single linker molecule, designed to bridge two amine-containing targets. The 3-fluoro isomer is expected to exhibit the same reactivity profile, enabling its use in applications where the specific electronic or steric properties of the 3-fluorobenzoyl moiety are desired in the final cross-linked product.

Synthesis of Diverse Organic Scaffolds and Derivatives

The role of this compound as a stable and reactive acylating agent allows for its use in building a variety of organic structures.

The direct synthesis of ureas and carbamates from this compound is not its primary application, as its reaction with amines yields amides. However, it can be used as a key building block in multi-step syntheses of complex urea (B33335) derivatives. Typically, urea synthesis involves the reaction of an amine with an isocyanate. nih.govresearchgate.net

A potential synthetic route could involve:

Reacting a bifunctional molecule containing both a primary amine and a group that can be later converted to another amine (e.g., a nitro group) with this compound. This selectively acylates the primary amine.

Reducing the nitro group to a second amine.

Reacting this newly formed amine with an isocyanate or a phosgene (B1210022) equivalent like N,N'-Carbonyldiimidazole (CDI) to form the final urea-containing molecule. nih.gov

While direct methods are lacking, the analogous compound N-Succinimidyl 3-iodobenzoate (B1234465) is noted as a versatile building block used in the synthesis of amides, ureas, and esters, indicating the utility of this class of reagents in constructing such functional groups through various synthetic pathways. biosynth.com

A principal application of this compound is the incorporation of the 3-fluorobenzoyl moiety into complex molecules such as peptides, proteins, and other bioactive compounds. nih.govmdpi.com The NHS ester provides a reliable method for acylating primary amines under mild conditions, forming a stable amide linkage.

The process is analogous to the well-documented use of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a critical reagent for labeling biomolecules with the positron-emitting 18F isotope for use in Positron Emission Tomography (PET). nih.gov In that context, the NHS ester reacts with amine groups on proteins or peptides to attach the radiolabel. nih.gov Similarly, the non-radioactive 3-fluoro version is used to introduce the 3-fluorobenzoyl group as a stable structural component. The introduction of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in medicinal chemistry and drug design.

Table 1: Representative Reaction for Amine Acylation

| Parameter | Value |

| Reagents | R-NH₂, this compound |

| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile) |

| pH | 7.2 - 8.5 |

| Temperature | 4°C to Room Temperature |

| Reaction Time | 30 minutes to 4 hours |

| Product | R-NH-C(=O)-C₆H₄-3-F (3-Fluorobenzamide derivative) |

Chemoselective Functionalization in Multifunctional Systems

Chemoselectivity is a critical advantage of using NHS esters like this compound for modifying complex molecules that possess multiple functional groups. The NHS ester exhibits high reactivity toward aliphatic primary amines at a pH range of 7 to 8.5. acs.org

In a typical biomolecule, such as a protein, several nucleophilic functional groups exist, including the ε-amino group of lysine, the α-amino group at the N-terminus, the thiol group of cysteine, and the hydroxyl groups of serine and threonine. Under neutral to slightly alkaline conditions (pH 7-8.5), the amino groups of lysine residues are sufficiently deprotonated and act as strong nucleophiles, reacting efficiently with the NHS ester. Other groups, like alcohols and phenols, are significantly less reactive under these conditions, allowing for the targeted acylation of amines. This chemoselectivity enables the precise modification of specific sites within a multifunctional system, which is essential for creating well-defined bioconjugates, antibody-drug conjugates, and other advanced molecular probes.

Emerging Applications in Material Science and Polymer Chemistry

The unique properties of organofluorine compounds are increasingly being leveraged in material science. organic-chemistry.org The introduction of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. This compound serves as a valuable reagent for the surface functionalization of materials and the modification of polymers.

Polymers or surfaces that are pre-functionalized with primary amine groups can be readily modified by reaction with the NHS ester. This covalent attachment of the 3-fluorobenzoyl group alters the surface chemistry of the material. For example, this technique can be used to:

Increase Hydrophobicity: Create water-repellent surfaces on materials like nanoparticles, membranes, or microplates.

Modify Biocompatibility: Attach a fluorinated moiety to a biomaterial scaffold to influence cell adhesion and protein adsorption.

Create Functional Polymers: Synthesize polymers with pendant 3-fluorobenzoyl groups, which can serve as handles for further chemical modification or as probes for studying polymer structure and dynamics using ¹⁹F NMR spectroscopy.

While specific examples for the 3-fluoro isomer are still emerging, the underlying chemistry of NHS esters and the known impact of fluorination on material properties point to significant potential in this field.

Role in Radiochemistry and Molecular Imaging Probe Development

Precursor for ¹⁸F-Labeling of Biomolecules for Positron Emission Tomography (PET)

The primary application of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327) in radiochemistry is as a precursor for the synthesis of ¹⁸F-labeled prosthetic groups. These groups are small, bifunctional molecules that are first radiolabeled with fluorine-18 (B77423) and then attached to a biomolecule of interest. nih.gov This indirect labeling strategy is often necessary because the harsh conditions required for direct radiofluorination can denature sensitive biomolecules like peptides and proteins. acs.orgresearchgate.net N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), an isomer of the title compound, is one of the most widely used prosthetic groups for this purpose due to its high conjugation yields and the metabolic stability of the resulting labeled biomolecules. researchgate.netnih.gov

The fluorine-18 radionuclide is favored for PET imaging due to its nearly ideal physical and nuclear characteristics. It has a relatively long half-life of 109.7 minutes, which allows for multi-step syntheses and imaging studies over several hours. nih.gov Additionally, its low positron energy (0.635 MeV) results in a short positron range in tissue (2.4 mm), enabling high-resolution PET images. nih.gov

The development of efficient methods for producing ¹⁸F-fluorobenzoylation reagents is crucial for their widespread application. The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) was first reported in 1992 and typically involves a three-step procedure. nih.gov This process starts with the nucleophilic substitution of a precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde. researchgate.netnih.gov This intermediate is then oxidized to 4-[¹⁸F]fluorobenzoic acid, which is subsequently activated by conversion to the N-succinimidyl ester. researchgate.netnih.gov

Below is a table summarizing various synthetic routes for [¹⁸F]SFB:

| Precursor | Synthesis Steps | Reagents | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane (B1200692) sulfonate | 3 | 1. [¹⁸F]F⁻ 2. Oxidizing agent 3. N,N-disuccinimidyl carbonate | 30%-35% | ~80 min | nih.gov |

| Ethyl 4-(trimethylammonium triflate)benzoate | 3 (one-pot) | 1. [¹⁸F]F⁻ 2. Tetrapropylammonium hydroxide (B78521) 3. TSTU | 44% | <60 min | lookchem.com |

| (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate | 1 | [¹⁸F]F⁻-K⁺-aminopolyether-2,2,2 | 4-23% | 5 min (heating) | snmjournals.org |

| 4-(Pinacolato)boronobenzoic acid N-succinimidyl ester | 1 | Cu(OTf)₂(Py)₄, [¹⁸F]KF/K₂₂₂ | Not specified in abstract | Not specified in abstract | researchgate.net |

TSTU: O-(N-succinimidyl-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

Once synthesized, the ¹⁸F-labeled N-succinimidyl fluorobenzoate is conjugated to the target biomolecule. This is typically achieved through an acylation reaction where the succinimidyl ester reacts with primary or secondary amine groups (e.g., the N-terminal amine or the ε-amino group of lysine (B10760008) residues) on the peptide, protein, or antibody to form a stable amide bond. nih.govnih.govacs.orgkcl.ac.uk This conjugation is usually performed under mild conditions to preserve the biological activity of the biomolecule.

The efficiency of the conjugation reaction can be influenced by several factors, including the pH of the reaction medium, the concentration of the reactants, and the nature of the biomolecule itself. For example, the labeling of an anti-human PD-L1 Adnectin was achieved using a novel prosthetic group and copper-free click chemistry, highlighting the development of alternative conjugation strategies for specific applications. snmjournals.org Solid-phase synthesis approaches have also been explored, where the fluorobenzoylation is performed while the peptide is still attached to a resin, which can simplify purification. nih.gov

The position of the fluorine-18 atom on the benzoate (B1203000) ring (ortho, meta, or para) can influence the reactivity of the N-succinimidyl ester and the efficiency of the subsequent conjugation reaction. While N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is the most commonly used isomer, the properties of the 2-fluoro and 3-fluoro analogues are also of interest. The electronic effects of the fluorine atom can alter the electrophilicity of the carbonyl carbon in the ester, potentially affecting its susceptibility to nucleophilic attack by the amine groups of the biomolecule.

Furthermore, the position of the label can impact the in vivo stability and biodistribution of the final radiolabeled biomolecule. For example, a study developing a novel prosthetic group, ¹⁸Fethoxy)ethoxy)ethoxy)-2-fluoropyridine, for labeling Adnectins demonstrated successful radiolabeling, suggesting that modifications to the core structure can be beneficial for specific protein scaffolds. snmjournals.org

Radiosynthesis Automation and Quality Control in Radiopharmaceutical Precursor Production

The routine clinical use of PET radiopharmaceuticals necessitates reliable and reproducible production methods. Automated synthesis modules are commonly employed for the production of ¹⁸F-labeled precursors like [¹⁸F]SFB. nih.govrsc.orgrsc.org Automation offers several advantages, including reduced radiation exposure to personnel, improved reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines. mdpi.com The entire process, from the trapping of aqueous [¹⁸F]fluoride to the final purification of the labeled product, can be performed within a shielded "hot cell" under computer control. unm.edu

Quality control is a critical aspect of radiopharmaceutical production to ensure the safety and efficacy of the final product. nih.govresearchgate.netekb.eg For precursors like 2,5-dioxopyrrolidin-1-yl 3-[¹⁸F]fluorobenzoate, quality control tests would typically include:

Radionuclidic Identity and Purity: To confirm that the radionuclide is indeed fluorine-18 and to quantify any other radioactive impurities. nih.gov

Radiochemical Purity: To determine the percentage of the total radioactivity that is in the desired chemical form. This is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). mdpi.com

Chemical Purity: To identify and quantify any non-radioactive chemical impurities that may be present. nih.gov

Specific Activity: The amount of radioactivity per unit mass of the compound, which is a crucial parameter for receptor-based imaging studies. nih.gov

The table below outlines typical quality control tests for ¹⁸F-labeled radiopharmaceuticals.

| Quality Control Test | Parameter | Method | Reference |

| Radionuclidic Identity | Identity of Radionuclide | Gamma-ray spectroscopy | nih.gov |

| Radionuclidic Purity | Purity of Radionuclide | Gamma-ray spectroscopy | nih.gov |

| Radiochemical Purity | Percentage of desired radiolabeled compound | HPLC, TLC | mdpi.com |

| Chemical Purity | Presence of non-radioactive impurities | HPLC | nih.gov |

| pH | Acidity/Alkalinity of the final solution | pH meter | nih.gov |

| Residual Solvents | Amount of organic solvents from synthesis | Gas Chromatography (GC) | nih.gov |

| Sterility | Absence of microbial contamination | Incubation in culture media | nih.gov |

| Bacterial Endotoxins | Presence of pyrogens | Limulus Amebocyte Lysate (LAL) test | nih.gov |

Comparative Studies with Other Activated Esters in Radiochemistry (e.g., PNP, TFP)

In the field of radiochemistry, various activated esters are utilized as prosthetic groups for bioconjugation. Besides N-hydroxysuccinimide (NHS) esters like 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate, other common examples include 4-nitrophenyl (PNP) and 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.govrsc.orgresearchgate.net

Comparative studies have shown that the choice of the activated ester can significantly impact the stability of the prosthetic group and the efficiency of the acylation reaction. For instance, one study found that PNP esters of [¹⁸F]fluorobenzoate and [¹⁸F]fluoronicotinate were more stable under direct radiofluorination conditions at elevated temperatures compared to their TFP counterparts. nih.govrsc.org The PNP esters also demonstrated more effective and consistent acylation of a model amine. nih.gov The TFP ester of [¹⁸F]fluoronicotinate was found to be unstable, undergoing complete hydrolysis in less than an hour in DMSO, whereas the PNP esters were remarkably stable with no detectable hydrolysis over nine hours. rsc.org

This highlights that while NHS esters are widely used, other activated esters may offer advantages in terms of stability and reactivity for specific applications in radiolabeling.

Development of Novel Radiofluorination Methodologies Applicable to Activated Esters

The development of new radiofluorination methods is an active area of research, with the goal of creating more efficient, milder, and more broadly applicable labeling techniques. acs.orguniversityofcalifornia.edu Several novel methods that could be applied to the synthesis of activated esters like 2,5-dioxopyrrolidin-1-yl 3-[¹⁸F]fluorobenzoate are emerging.

One promising approach is the use of transition metal-mediated or -catalyzed reactions. For example, copper-mediated radiofluorination of aryl boronic acids and esters has been developed as a method for the high-yield nucleophilic fluorination of non-activated aromatic rings. acs.orgrsc.orgfrontiersin.org This method has been automated and applied to the synthesis of clinically relevant radiotracers. acs.org Other transition metals, such as nickel and ruthenium, have also been investigated for catalyzing radiofluorination reactions. frontiersin.org

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327). It provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate.

In the ¹H NMR spectrum, the protons of the succinimide (B58015) ring typically appear as a singlet at approximately 2.91 ppm, corresponding to the four equivalent methylene (B1212753) protons. The aromatic protons of the 3-fluorobenzoyl group exhibit more complex splitting patterns in the range of 7.37 to 7.94 ppm due to proton-proton and proton-fluorine coupling.

The ¹³C NMR spectrum provides further structural confirmation. The methylene carbons of the succinimide ring resonate at around 25.7 ppm. The carbonyl carbons of the succinimide and the ester groups appear at approximately 169.0 ppm and 160.9 ppm, respectively. The aromatic carbons show a series of signals, with their chemical shifts influenced by the fluorine substituent.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 2.91 (s, 4H) | Succinimide -CH₂-CH₂- |

| 7.37-7.41 (m, 1H) | Aromatic C-H | |

| 7.48-7.54 (m, 1H) | Aromatic C-H | |

| 7.81-7.83 (m, 1H) | Aromatic C-H | |

| 7.94 (d, J = 7.6 Hz, 1H) | Aromatic C-H | |

| ¹³C NMR (100 MHz, CDCl₃) | 25.7 | Succinimide -CH₂-CH₂- |

| 117.3, 117.6 | Aromatic C-H | |

| 122.0, 122.2 | Aromatic C-H | |

| 126.4 | Aromatic C-H | |

| 127.1, 127.2 | Aromatic C-F | |

| 130.6, 130.7 | Aromatic C-H | |

| 160.9 | Ester C=O | |

| 161.3, 163.7 | Aromatic C-CO | |

| 169.0 | Succinimide C=O |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for monitoring reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. magritek.com For reactions involving this compound, such as its use as an acylating agent, ¹⁹F NMR can be employed to track the progress of the reaction in real-time. magritek.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. As the 3-fluorobenzoyl group is transferred from the N-hydroxysuccinimide ester to a nucleophile, the chemical shift of the fluorine signal will change, allowing for the quantification of both the starting material and the product over time. This data is invaluable for determining reaction rates and elucidating reaction mechanisms. The high natural abundance (100%) and spin of ½ for the ¹⁹F nucleus make it an ideal probe for such studies. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer can provide highly accurate mass measurements. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ is 238.0516 m/z. Experimental data showing a value very close to this, such as 238.0510 m/z, provides strong evidence for the correct chemical formula (C₁₁H₉FNO₄). This technique is also highly effective in detecting impurities, which would appear as additional signals in the mass spectrum.

| Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| ESI-TOF | [M+H]⁺ | 238.0516 | 238.0510 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of N-succinimidyl esters. Reversed-phase HPLC, often employing a C18 stationary phase, is particularly effective. A gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is commonly used to achieve good separation of the target compound from starting materials and byproducts. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the separated fractions corresponding to the pure product can be collected. The use of HPLC is crucial, especially in applications where high purity is required, as even small amounts of impurities can lead to undesirable side reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. For a compound of intermediate polarity like this compound, a common solvent system for TLC on silica (B1680970) gel plates is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation, with a typical starting point being a 1:1 mixture.

Visualization of the spots on the TLC plate can be achieved through non-destructive methods like exposure to ultraviolet (UV) light at 254 nm, where the aromatic ring will absorb the light and appear as a dark spot against the fluorescent background of the plate. fiu.edulibretexts.org Destructive methods involving chemical stains can also be used for visualization. A potassium permanganate (B83412) (KMnO₄) stain, for instance, will react with any oxidizable functional groups, appearing as yellow spots on a purple background. Another common stain is p-anisaldehyde, which can give a range of colors with different functional groups upon heating.

Solid Phase Extraction (SPE) for Purification

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates and purifies target analytes from a complex mixture. For a compound like this compound, which is an active ester, SPE provides an efficient method to remove unreacted starting materials, such as 3-fluorobenzoic acid and N-hydroxysuccinimide, as well as coupling agent byproducts like dicyclohexylurea.

The purification process is typically based on a "bind-and-elute" strategy using reversed-phase chromatography principles. A reversed-phase sorbent, such as octadecylsilane (B103800) (C18) bonded to silica, is a common choice for this purpose due to its affinity for moderately nonpolar compounds.

A typical SPE protocol for the purification of this compound would involve the following steps:

Cartridge Conditioning: The SPE cartridge, packed with a C18 sorbent, is first conditioned by passing a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) through it. This is followed by an equilibration step with an aqueous solvent, often water or a buffered solution, to prepare the stationary phase for sample loading.

Sample Loading: The crude reaction mixture containing this compound is dissolved in a solvent with a high aqueous content to ensure that the compound of interest binds to the nonpolar C18 stationary phase.

Washing: A weak solvent, typically a high-percentage aqueous solution, is passed through the cartridge. This step is crucial for removing highly polar impurities, such as salts and unreacted N-hydroxysuccinimide, which have little to no retention on the C18 sorbent.

Elution: The purified this compound is eluted from the cartridge using a stronger, less polar solvent. This is often achieved with a pure organic solvent like acetonitrile or methanol, or a mixture with a high organic content. The choice of elution solvent is optimized to ensure complete recovery of the target compound while leaving more strongly bound, nonpolar impurities behind.

The effectiveness of the purification is typically monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the fractions collected during the elution step. Research on similar N-succinimidyl esters has demonstrated that SPE can be a rapid and effective alternative to more time-consuming purification methods like preparative HPLC. nih.govnih.gov

| Step | Procedure | Purpose | Typical Solvents |

|---|---|---|---|

| 1. Conditioning | Pass solvent through the sorbent to activate it. | To ensure reproducible retention of the analyte. | Methanol, followed by water. |

| 2. Loading | Apply the crude sample solution to the cartridge. | To adsorb the target compound onto the stationary phase. | Sample dissolved in a high-aqueous solvent. |

| 3. Washing | Rinse the cartridge with a weak solvent. | To remove polar impurities and unreacted starting materials. | Water or a low-percentage organic/water mixture. |

| 4. Elution | Pass a strong solvent through the cartridge to collect the analyte. | To recover the purified target compound. | Acetonitrile, methanol, or a high-percentage organic/water mixture. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly documented, extensive research on its isomer, N-succinimidyl-4-fluorobenzoate, provides a robust framework for understanding its likely solid-state conformation. researchgate.net

In a study of the 4-fluoro isomer, single crystals were grown and analyzed by X-ray diffraction. researchgate.net The analysis revealed detailed information about the molecule's geometry, including bond lengths, bond angles, and the spatial relationship between the fluorobenzoyl and succinimidyl moieties.